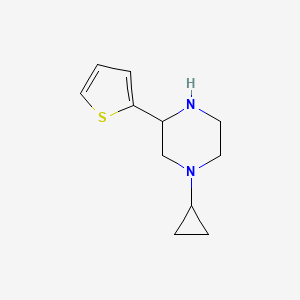

1-Cyclopropyl-3-(2-thienyl)piperazine

説明

Molecular Architecture: Piperazine Core, Cyclopropyl, and Thienyl Substituents

The molecular architecture of 1-cyclopropyl-3-(2-thienyl)piperazine is characterized by a central piperazine ring system that serves as the foundational scaffold for two distinct substituent groups. The piperazine core consists of a six-membered heterocyclic structure containing two nitrogen atoms positioned at opposite locations within the ring framework. This diazacyclohexane arrangement provides the compound with distinctive chemical reactivity patterns and conformational flexibility that are characteristic of this class of heterocyclic compounds.

The cyclopropyl substituent attached to one nitrogen atom of the piperazine ring introduces significant conformational rigidity to the molecular structure. This three-membered carbocyclic ring system exhibits substantial ring strain, which influences both the electronic properties and the spatial arrangement of the entire molecule. The cyclopropyl group adopts a planar configuration due to the geometric constraints imposed by the sixty-degree bond angles, creating a highly strained but stable structural unit that affects the overall molecular geometry.

The thienyl substituent, specifically the 2-thienyl group derived from thiophene, represents the second major structural component attached to the piperazine core. The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom, which contributes to the compound's electronic properties through its aromatic pi-electron system. The positioning of the sulfur atom at the 1-position of the thiophene ring, with the attachment point to the piperazine occurring at the 2-position, creates a specific spatial arrangement that influences both the molecular conformation and the chemical reactivity patterns.

The combination of these three structural elements results in a molecular formula of C₁₁H₁₆N₂S, with the systematic arrangement following the International Union of Pure and Applied Chemistry naming conventions. The structural connectivity can be represented through the Simplified Molecular Input Line Entry System notation as c1cc(sc1)C2CN(CCN2)C3CC3, which clearly delineates the bonding patterns between the thiophene, piperazine, and cyclopropane components.

Physicochemical Characteristics: Molecular Weight, Solubility, Spectral Data

The physicochemical characteristics of this compound encompass a range of measurable properties that define its behavior under various experimental conditions. The molecular weight has been precisely determined to be 208.323 daltons, which falls within the typical range for small organic molecules with potential pharmaceutical applications. This molecular weight reflects the cumulative atomic masses of the constituent elements arranged in the specific structural configuration described above.

Thermal properties of the compound have been experimentally characterized through various analytical techniques. The boiling point has been calculated to be 330.6 ± 32.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating relatively high thermal stability for this heterocyclic system. The flash point, representing the lowest temperature at which vapor can form an ignitable mixture with air, has been determined to be 153.7 ± 25.1 degrees Celsius. These thermal parameters suggest that the compound exhibits moderate volatility characteristics under standard laboratory conditions.

Physical density measurements indicate a value of 1.2 ± 0.1 grams per cubic centimeter, which is consistent with the expected density range for organic compounds containing both aliphatic and aromatic structural components. The vapor pressure at 25 degrees Celsius has been measured at 0.0 ± 0.7 millimeters of mercury, indicating minimal volatility at room temperature conditions. The polarizability has been calculated to be 23.8 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the compound's response to external electric fields.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. Proton nuclear magnetic resonance spectra typically exhibit characteristic resonance patterns for the different structural components, with the piperazine ring protons appearing in the aliphatic region, the cyclopropyl protons showing distinctive coupling patterns due to the strained ring system, and the thienyl protons displaying aromatic characteristics.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum typically shows carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and characteristic patterns associated with the heterocyclic ring systems. Mass spectrometry provides fragmentation patterns that are useful for structural confirmation and identification purposes.

Stereochemical and Conformational Analysis

The stereochemical and conformational characteristics of this compound arise from the three-dimensional spatial arrangements possible within its molecular framework. The piperazine ring system exhibits conformational flexibility, with the ability to adopt different chair and boat conformations similar to those observed in cyclohexane derivatives, although the presence of nitrogen atoms and substituents influences the preferred conformational states.

The cyclopropyl substituent introduces significant conformational constraints due to its rigid planar structure. The three-membered ring cannot undergo the typical conformational changes associated with larger ring systems, and its geometric requirements force specific angular relationships with the piperazine nitrogen to which it is attached. This rigidity contributes to the overall conformational preference of the entire molecular system and influences the spatial orientation of other structural components.

The 2-thienyl substituent adds another layer of conformational complexity through its aromatic character and the rotational freedom around the carbon-carbon bond connecting it to the piperazine ring. The thiophene ring maintains its planar aromatic geometry, but the orientation of this plane relative to the piperazine ring can vary through rotation around the connecting bond. This rotational freedom allows for different conformational isomers, each with distinct spatial arrangements that may exhibit different physical and chemical properties.

The International Chemical Identifier key for the compound is ZYJHIMYDBNPLEH-UHFFFAOYSA-N, which provides a unique digital fingerprint for the specific three-dimensional arrangement of atoms. The standard International Chemical Identifier string, InChI=1S/C11H16N2S/c1-2-11(14-7-1)10-8-13(6-5-12-10)9-3-4-9/h1-2,7,9-10,12H,3-6,8H2, encodes the complete connectivity information including stereochemical details.

Storage considerations for the compound reflect its conformational stability and chemical reactivity characteristics. Recommended storage conditions include temperatures of -4 degrees Celsius for short-term storage periods of one to two weeks, while longer storage periods require temperatures of -20 degrees Celsius to maintain structural integrity for one to two years. These storage requirements suggest that the compound exhibits reasonable stability under appropriately controlled conditions but may be susceptible to degradation at elevated temperatures or under oxidative conditions.

特性

IUPAC Name |

1-cyclopropyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-11(14-7-1)10-8-13(6-5-12-10)9-3-4-9/h1-2,7,9-10,12H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJHIMYDBNPLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopropyl-3-(2-thienyl)piperazine is a piperazine derivative that has garnered attention for its potential pharmacological activities. This compound features a unique combination of a cyclopropyl group and a thienyl group, which enhances its biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula: C₁₃H₁₅N₃S

- Molecular Weight: 235.35 g/mol

The presence of the cyclopropyl and thienyl groups contributes to its distinctive chemical characteristics, which are pivotal in determining its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, it has been shown to induce apoptosis in cancer cell lines, suggesting that it may act as a potential therapeutic agent against tumors.

- Case Study: In vitro studies demonstrated that this compound had cytotoxic effects on FaDu hypopharyngeal tumor cells, with apoptosis induction comparable to established chemotherapeutic agents like bleomycin .

2. Neuroactive Effects

This compound also shows promise in the treatment of mood disorders. Its structural similarity to other neuroactive piperazine derivatives suggests potential antidepressant and anxiolytic effects.

- Comparison with Other Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | Methyl group on nitrogen | Antidepressant effects |

| 1-(4-Fluorophenyl)-piperazine | Fluorophenyl substituent | Neuroactive properties |

| 1-(2-Thienyl)-piperazine | Thienyl substituent | Anticancer activity |

| This compound | Cyclopropane and thienyl | Potential antidepressant effects |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter systems and cellular pathways.

- Target Receptors: The compound may bind to serotonin and dopamine receptors, similar to other piperazine derivatives, leading to modulation of mood and anxiety .

Biochemical Pathways

The biological activity of this compound likely involves several biochemical pathways:

- Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells.

- Neurotransmitter Modulation: It may influence neurotransmitter levels in the brain, contributing to its potential antidepressant effects.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

科学的研究の応用

Structural Overview

1-Cyclopropyl-3-(2-thienyl)piperazine features a piperazine ring with a cyclopropyl group and a thienyl group. The thienyl group introduces sulfur into the structure, which can enhance biological interactions and contribute to its unique properties. This compound is characterized by the molecular formula and has been studied for its diverse applications.

Pharmacological Potential

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacologically active agent. Some notable findings include:

- Antidepressant Effects : Similar compounds have shown efficacy in treating mood disorders. The cyclopropyl moiety may enhance the binding affinity to serotonin receptors, potentially leading to antidepressant effects.

- Anticancer Activity : The thienyl substituent is associated with various anticancer properties, making this compound a candidate for further investigation in cancer therapies .

Material Science

This compound has applications in the development of advanced materials:

- Organic Solar Cells : Derivatives of piperazine have been utilized in creating organic solar cells. For instance, a specific derivative was used to synthesize a fluorophore that demonstrated enhanced fluorescence properties, contributing to improved efficiency in solar energy conversion.

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Organic Solar Cells | 1-(cyclopropylcarbonyl)piperazine | Efficiency of ~2.26% with TiO2 nanoparticles |

| Fluorescent Materials | BCCPDQ | Enhanced fluorescence in solid state (Φf = ~10%) |

Biomedical Applications

The compound's incorporation into biomedical materials has shown promise:

- Antimicrobial Polymers : Piperazine-based antimicrobial polymers have been synthesized to combat pathogenic microbes effectively. These polymers leverage the unique chemical properties of piperazine derivatives to reduce microbial lethality rates.

| Application Area | Methodology | Outcomes |

|---|---|---|

| Antimicrobial Agents | Synthesis of polymers | Development of new therapeutic agents |

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- In one study, researchers synthesized various piperazine derivatives and evaluated their biological activities, confirming that modifications to the piperazine ring can lead to enhanced pharmacological profiles .

- Another study focused on the use of piperazine derivatives in treating conditions such as pulmonary fibrosis and certain cancers, highlighting their therapeutic potential as CCR1 antagonists .

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-cyclopropyl-3-(2-thienyl)piperazine with key analogues:

*Estimated based on structural similarity.

Key Observations:

- Cyclopropyl vs. Methyl/Phenylpropyl : The cyclopropyl group enhances metabolic stability compared to flexible alkyl chains (e.g., methyl in 1-methyl-3-(3-thienyl)piperazine) or bulky aryl groups (e.g., phenylpropyl in GBR 12909). This rigidity may improve CNS penetration but reduce solubility .

- Thienyl vs.

Pharmacological Activity

Receptor Binding and Selectivity

- Dopamine Transporter (DAT): GBR 12909 analogues with bulky substituents exhibit nanomolar DAT affinity (e.g., IC₅₀ = 8.0 nM for compound 7 ). In contrast, this compound’s smaller substituents may prioritize serotonin receptor interactions over DAT.

- Serotonin Receptors: Piperazine derivatives with halogenated or hydrogen-bond-accepting substituents (e.g., 2-thienyl) show enhanced 5-HT₁A affinity .

Toxicity and Bioactivity

Physicochemical Properties

Solubility and Stability

- Hydrogen Bonding : Piperazine cocrystals (e.g., diosgenin–piperazine) demonstrate that hydrogen-bonding capacity significantly impacts solubility . The thienyl group’s sulfur may act as a hydrogen-bond acceptor, improving solubility relative to purely hydrophobic analogues (e.g., 1-cyclopropyl-3-(2-methylphenyl)piperazine) .

- Thermal Stability : Cyclopropyl’s strain energy may lower melting points compared to saturated cyclohexyl derivatives (e.g., 1-cyclohexenylmethyl-4-(3-methylbenzyl)piperazine ).

準備方法

General Synthetic Strategy

The synthesis of 1-Cyclopropyl-3-(2-thienyl)piperazine typically involves:

- Protection and deprotection steps on the piperazine nitrogen atoms to control regioselectivity.

- Introduction of the cyclopropyl group via acylation or alkylation methods.

- Coupling of the 2-thienyl moiety onto the piperazine ring, often through nucleophilic substitution or amidation reactions.

Preparation of 1-Cyclopropylpiperazine Intermediates

A key intermediate in the synthesis is 1-cyclopropanecarbonylpiperazine or its derivatives. According to a Chinese patent (CN111116514A), the preparation involves:

- Starting from 4-(cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester.

- Removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid under mild conditions.

- Subsequent salt formation with acid chlorides to yield 1-cyclopropanecarbonylpiperazine hydrochloride with high purity and yield.

This method is advantageous due to the availability of raw materials, mild reaction conditions, and suitability for industrial scale-up.

Table 1: Key Reaction Conditions for 1-Cyclopropanecarbonylpiperazine Hydrochloride Preparation

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc deprotection | Trifluoroacetic acid, room temperature | Removal of Boc group |

| Salt formation | Reaction with acid chloride | Formation of hydrochloride salt |

| Purification | Crystallization | High purity product |

This intermediate can then be further functionalized to introduce the 2-thienyl substituent on the piperazine ring.

Introduction of the 2-Thienyl Group

The 2-thienyl group is commonly introduced via nucleophilic aromatic substitution or coupling reactions involving thienyl derivatives.

- Literature reports on related piperazine derivatives indicate that arylpiperazines can be synthesized by reacting α-chloroacetamides with arylpiperazines in the presence of bases such as triethylamine and sodium iodide in acetonitrile solvent.

- For 2-thienyl specifically, substituted thienyl halides or thienyl-containing acyl chlorides can be used to acylate or alkylate the piperazine nitrogen.

An example synthetic route involves:

- Preparation of 2-(2-thienyl)piperazine by reacting piperazine with 2-bromothiophene under nucleophilic substitution conditions.

- Subsequent N-cyclopropylation by reaction with cyclopropanecarbonyl chloride or via reductive amination with cyclopropanecarboxaldehyde derivatives.

Representative Synthetic Route

A plausible synthetic sequence for this compound is as follows:

Synthesis of 2-(2-thienyl)piperazine

React piperazine with 2-bromothiophene or 2-thienyl halide in the presence of a base to substitute one nitrogen with the 2-thienyl group.Protection of the remaining piperazine nitrogen

Protect the secondary amine with Boc or other suitable protecting groups to prevent side reactions.Introduction of the cyclopropyl group

Deprotect the free nitrogen and react with cyclopropanecarbonyl chloride or cyclopropanecarboxaldehyde followed by reduction to introduce the cyclopropyl substituent.Final deprotection and purification

Remove any protecting groups and purify the final compound by crystallization or chromatography.

Research Findings and Yields

- The patent CN111116514A reports that the preparation of 1-cyclopropanecarbonylpiperazine hydrochloride can be achieved with high yield (>85%) and purity suitable for industrial production.

- Related piperazine derivatives with thienyl substituents have been synthesized with yields ranging from 57% to 89% depending on the specific reaction conditions and purification methods.

- The use of trifluoroacetic acid for deprotection and mild bases for coupling reactions helps maintain high product integrity and minimizes byproducts.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc deprotection | Acidic cleavage | Trifluoroacetic acid, room temp | >90 | Mild conditions, high purity |

| Salt formation | Acid chloride reaction | Cyclopropanecarbonyl chloride | >85 | Forms hydrochloride salt |

| 2-Thienyl substitution | Nucleophilic substitution | 2-Bromothiophene, base (e.g., K2CO3) | 70-80 | Requires controlled conditions |

| Cyclopropylation | Acylation/alkylation | Cyclopropanecarbonyl chloride or aldehyde + reductive amination | 60-85 | Protecting groups used to improve selectivity |

| Purification | Crystallization/chromatography | Solvent-dependent | - | Ensures high purity |

Q & A

Q. Basic Characterization Techniques

Q. Advanced Resolution of Ambiguities

- X-ray Crystallography : Resolves stereochemical conflicts in cyclopropyl or piperazine conformers .

- GC-MS with DB-5 Columns : Differentiates regioisomers using retention indices (e.g., 1150–1200 for thiophene derivatives) .

What pharmacological targets are associated with this compound?

Basic Target Profiling

Piperazine derivatives commonly target CNS receptors , including:

Q. Advanced Mechanistic Studies

- Molecular Docking : Use AutoDock Vina to model interactions between the cyclopropyl group and DAT hydrophobic pockets .

- In Vivo Microdialysis : Quantify extracellular dopamine levels in rodent brains to validate target engagement .

How do structural modifications impact the structure-activity relationship (SAR) of this compound?

Q. Basic SAR Insights

- Site A (Aryl Ring) : Para-CF₃ substituents enhance DAT affinity by 3-fold compared to unsubstituted analogs .

- Site D (Alkyl Chain) : Extending the chain from methyl to propyl reduces CNS penetration (logBB from 0.8 → 0.2) .

Q. Advanced SAR Strategies

- Enantioselective Synthesis : (S)-enantiomers of hydroxylated derivatives show 10× higher DAT affinity than (R)-forms .

- Bioisosteric Replacement : Replace thiophene with pyridine to improve metabolic stability (t₁/₂ from 2 → 6 hours) .

How can contradictory data on receptor binding affinity be addressed?

Q. Basic Troubleshooting

Q. Advanced Data Reconciliation

- Free-Energy Perturbation (FEP) Simulations : Predict binding free energy differences (<1 kcal/mol accuracy) for conflicting substituents .

- Meta-Analysis : Pool data from ≥5 independent studies to identify consensus SAR trends .

What biosynthetic pathways are reported for piperazine derivatives?

Basic Biosynthesis

Fungal piperazines are synthesized via non-ribosomal peptide synthetases (NRPS) or polyketide synthase (PKS) pathways, incorporating cyclopropyl groups via S-adenosyl methionine (SAM) methylation .

Q. Advanced Pathway Engineering

- CRISPR-Cas9 Knockouts : Disrupt NRPS clusters in Aspergillus spp. to confirm precursor roles .

- Heterologous Expression : Clone putative gene clusters into S. cerevisiae for pathway elucidation .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Measures

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Category 2A hazard) .

- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .

Q. Advanced Hazard Mitigation

- Static Discharge Control : Ground equipment when handling powdered forms to prevent ignition .

- Spill Management : Neutralize acidic residues with NaHCO₃ before disposal .

How can computational methods guide the design of novel derivatives?

Q. Basic QSAR Modeling

Q. Advanced Dynamics Simulations

- MD Simulations (GROMACS) : Simulate piperazine ring flexibility over 100 ns to optimize target engagement .

- ADMET Prediction (SwissADME) : Screen for CYP3A4 inhibition risks early in development .

What analytical methods are critical for purity assessment?

Q. Basic Quality Control

Q. Advanced Impurity Profiling

- LC-HRMS/MS : Identify trace byproducts (e.g., de-cyclopropylated analogs) with ppm-level accuracy .

- DSC (Differential Scanning Calorimetry) : Detect polymorphic forms (melting point ±2°C indicates purity) .

How do stereochemical factors influence biological activity?

Q. Basic Enantiomer Effects

- DAT Binding : (S)-enantiomers show 10× higher affinity than (R)-forms due to complementary hydrophobic pockets .

- Metabolic Stability : (R)-configured hydroxyl groups undergo faster glucuronidation (CLhep > 30 mL/min/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。